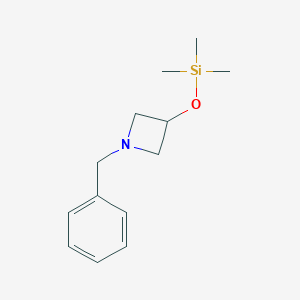
1-BENZYL-3-(TRIMETHYLSILOXY)AZETIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-trimethylsilyloxy-azetidine is a chemical compound with the molecular formula C13H21NOSi It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Méthodes De Préparation
The synthesis of 1-Benzyl-3-trimethylsilyloxy-azetidine typically involves the reaction of azetidine derivatives with benzyl and trimethylsilyl groups. One common method includes the use of 1-arenesulfonylaziridines, which undergo a one-pot reaction with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general, providing a straightforward route to the desired product.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-Benzyl-3-trimethylsilyloxy-azetidine undergoes various chemical reactions, primarily driven by the ring strain of the azetidine ring. Common reactions include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-3-trimethylsilyloxy-azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its potential as a precursor for pharmaceutical compounds is being explored, particularly in the synthesis of biologically active molecules.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-trimethylsilyloxy-azetidine is primarily influenced by the ring strain of the azetidine ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-trimethylsilyloxy-azetidine can be compared with other azetidine derivatives, such as:
These compounds share similar structural features but differ in their substituents and reactivity. The unique combination of benzyl and trimethylsilyloxy groups in 1-Benzyl-3-trimethylsilyloxy-azetidine provides distinct reactivity and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
111043-42-6 |
|---|---|
Formule moléculaire |
C13H21NOSi |
Poids moléculaire |
235.4 g/mol |
Nom IUPAC |
(1-benzylazetidin-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H21NOSi/c1-16(2,3)15-13-10-14(11-13)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Clé InChI |
GGTBVKOJUABMSG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2 |
SMILES canonique |
C[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2 |
Synonymes |
1-BENZYL-3-(TRIMETHYLSILOXY)AZETIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















